Prodolic acid

Descripción general

Descripción

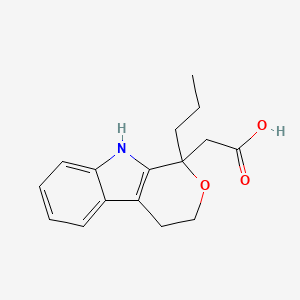

El ácido prodolico, también conocido como ácido 1,3,4,9-tetrahidro-1-propilpirano[3,4-b]indol-1-acético, es un compuesto antiinflamatorio no esteroideo. Es un derivado del indol patentado por American Home Products Corp. El ácido prodolico inhibe la broncoconstricción inducida por bradicinina pero no afecta la broncoconstricción inducida por histamina en cobayas .

Métodos De Preparación

El ácido prodolico puede sintetizarse a través de varias rutas sintéticas. Un método común implica la reacción de 1-propil-1,3,4,9-tetrahidropirano[3,4-b]indol con ácido acético. Las condiciones de reacción típicamente incluyen el uso de un catalizador ácido fuerte y temperaturas elevadas para facilitar la formación del producto deseado . Los métodos de producción industrial pueden implicar rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

El ácido prodolico experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El ácido prodolico puede oxidarse para formar varios productos de oxidación, dependiendo de los reactivos y las condiciones utilizadas.

Reducción: Las reacciones de reducción pueden convertir el ácido prodolico en su alcohol correspondiente u otras formas reducidas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.

Aplicaciones Científicas De Investigación

Prodolic acid, also known as 1,3,4,9-tetrahydro-1-propylpyrano[3,4-b]indole-1-acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) that has been investigated for its anti-inflammatory properties and potential therapeutic applications .

Scientific Research Applications

Anti-inflammatory Activity: this compound has demonstrated potent anti-inflammatory activity in studies involving adjuvant arthritic rats . Its effectiveness is linked to its structure, with indole ring substitution enhancing its potency and resulting in higher, sustained drug concentrations in the serum of animals . This enhancement is attributed to the interference of substituents with the hydroxylation reaction, a major pathway for the disposition of this compound in rats .

Prodrug Potential: this compound is also cited in the context of Mannich-base hydroxamic acid prodrugs designed to improve the bioavailability of non-steroidal anti-inflammatory agents .

Relevance to Salicylic Acid: Salicylic acid, while a distinct compound (HOC6H4COOH), shares a connection to the broader class of anti-inflammatory drugs . It is a precursor to acetylsalicylic acid (aspirin) and is used in various medicinal applications, such as treating skin conditions like warts and psoriasis, and in manufacturing as a food preservative and antiseptic . Although this compound and salicylic acid are different chemical entities, their relatedness lies in the realm of anti-inflammatory agents .

Chitosan Delivery Systems: Research into delivering biologically active agents to wounds has explored chitosan compositions . While this compound isn't specifically mentioned in this context, the development of such delivery systems could potentially be applied to administer this compound for localized anti-inflammatory effects .

Mecanismo De Acción

El mecanismo de acción del ácido prodolico implica la inhibición de mediadores inflamatorios como la bradicinina. Al bloquear la acción de la bradicinina, el ácido prodolico reduce la inflamación y la broncoconstricción. Los objetivos moleculares y las vías involucradas en este proceso incluyen los receptores de bradicinina y las vías de señalización asociadas .

Comparación Con Compuestos Similares

El ácido prodolico se puede comparar con otros compuestos similares, tales como:

Aspirina: Tanto el ácido prodolico como la aspirina son AINE con propiedades antiinflamatorias.

Fenilbutazona: El ácido prodolico es aproximadamente equipotente a la fenilbutazona en modelos de inflamación crónica, pero tiene menor toxicidad aguda.

Estas comparaciones destacan la singularidad del ácido prodolico en términos de su potencia, perfil de seguridad y aplicaciones específicas en el tratamiento de afecciones inflamatorias crónicas.

Actividad Biológica

Prodolic acid, a compound classified as a non-steroidal anti-inflammatory drug (NSAID), has garnered attention for its potential therapeutic applications and biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is chemically characterized as 1,3,4,9-tetrahydro-1-propylpyrano[3,4-b]indole-1-acetic acid. It is primarily recognized for its anti-inflammatory properties and has been studied for its efficacy in treating various inflammatory conditions.

The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation. By inhibiting COX-1 and COX-2, this compound reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects in various experimental models. Research indicates that it effectively reduces edema and inflammatory markers in animal models. For instance, in a study involving rats, this compound demonstrated a marked reduction in paw edema induced by carrageenan, showcasing its potential as an effective anti-inflammatory agent .

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been shown to possess analgesic effects. In pain models, such as the formalin test in rodents, this compound administration resulted in a significant decrease in pain behavior compared to control groups . This suggests that this compound may be beneficial in managing pain associated with inflammatory conditions.

Table 1: Summary of Key Studies on this compound

Side Effects and Considerations

While this compound shows promise as an anti-inflammatory and analgesic agent, potential side effects must be considered. Common side effects associated with NSAIDs include gastrointestinal disturbances, renal impairment, and cardiovascular risks. Therefore, careful monitoring is recommended when administering this compound, especially in patients with pre-existing conditions.

Propiedades

Número CAS |

36505-82-5 |

|---|---|

Fórmula molecular |

C16H19NO3 |

Peso molecular |

273.33 g/mol |

Nombre IUPAC |

2-(1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |

InChI |

InChI=1S/C16H19NO3/c1-2-8-16(10-14(18)19)15-12(7-9-20-16)11-5-3-4-6-13(11)17-15/h3-6,17H,2,7-10H2,1H3,(H,18,19) |

Clave InChI |

IZGMROSLQHXRDZ-UHFFFAOYSA-N |

SMILES |

CCCC1(C2=C(CCO1)C3=CC=CC=C3N2)CC(=O)O |

SMILES canónico |

CCCC1(C2=C(CCO1)C3=CC=CC=C3N2)CC(=O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

36505-82-5 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1,3,4,9-tetrahydro-1-propylpyrano(3,4-b)indole-1-acetic acid AY 23,289 prodolic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.